molecular formula C27H20N4O B14486005 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine CAS No. 64793-07-3

1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine

Cat. No.: B14486005
CAS No.: 64793-07-3
M. Wt: 416.5 g/mol
InChI Key: RWOCFOULPBOBOQ-UHFFFAOYSA-N
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Description

1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles. One common method is the reaction of cyanogen chloride or cyanamide with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to amines under specific conditions.

    Substitution: Phenyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

1-Nitroso-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64793-07-3

Molecular Formula

C27H20N4O

Molecular Weight

416.5 g/mol

IUPAC Name

1-nitroso-2,2,4,6-tetraphenyl-1,3,5-triazine

InChI

InChI=1S/C27H20N4O/c32-30-31-26(22-15-7-2-8-16-22)28-25(21-13-5-1-6-14-21)29-27(31,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

RWOCFOULPBOBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N(C(=N2)C3=CC=CC=C3)N=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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